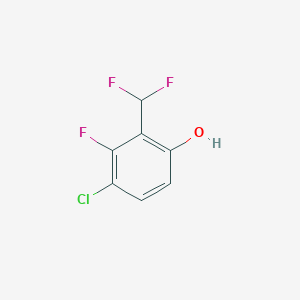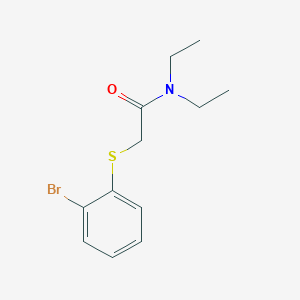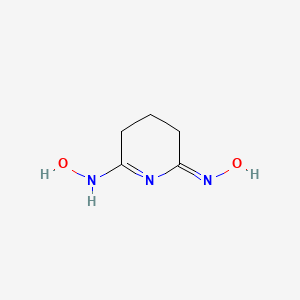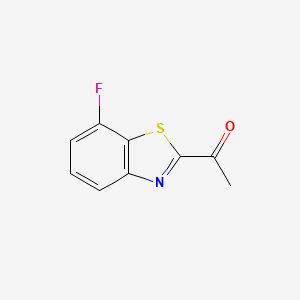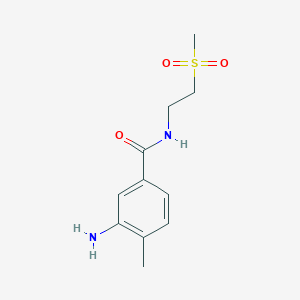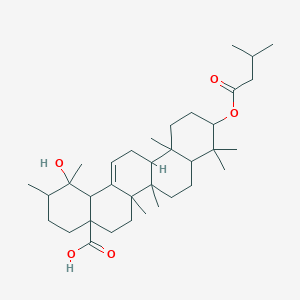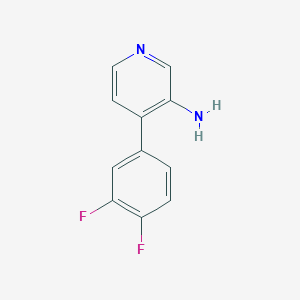
4-(3,4-Difluorophenyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Difluorophenyl)pyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a pyridine ring through an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)pyridin-3-amine typically involves the nucleophilic substitution of halogenated pyridines. One common method is the substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to obtain 3,4-difluoropyridine . This intermediate can then be further reacted with appropriate amine sources to introduce the amine group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-yield methods using fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)). These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired fluorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Difluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
4-(3,4-Difluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique electronic properties.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of 4-(3,4-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. These interactions can modulate the activity of the targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluoropyridine: Lacks the amine group, making it less versatile in biological applications.
4-Chloro-3-fluoropyridine: Contains a chlorine atom instead of an amine group, resulting in different reactivity and applications.
2,5-Difluoropyridine: Has fluorine atoms at different positions, leading to distinct chemical and biological properties
Uniqueness
4-(3,4-Difluorophenyl)pyridin-3-amine is unique due to the presence of both fluorine atoms and an amine group, which confer specific electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C11H8F2N2 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4-(3,4-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2 |
InChI-Schlüssel |
BWFWAPFXIFLVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



